Increased Hydrogen‑Bond Acceptor Capacity Differentiates the 4‑Methoxybenzenesulfonyl Derivative from the 4‑Tosyl Analog
The target compound possesses five hydrogen‑bond acceptor (HBA) sites (three sulfonamide oxygens, one ether oxygen, one thiazine sulfur) compared to four HBA sites in the 4‑tosyl analog (CAS 338777‑79‑0), which lacks the methoxy oxygen [1]. This additional HBA capacity can directly influence binding pose and selectivity when engaging protein targets such as RORγt, where sulfonamide oxygen interactions with backbone amides and the methoxy oxygen engagement with side‑chain residues have been documented in co‑crystal structures of advanced benzothiazine sulfonamide leads [2].
| Evidence Dimension | Hydrogen‑bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA sites |
| Comparator Or Baseline | 4‑tosyl‑3,4‑dihydro‑2H‑benzo[b][1,4]thiazine (CAS 338777‑79‑0): 4 HBA sites |
| Quantified Difference | +1 HBA site (25% increase) |
| Conditions | Computed from 2D chemical structure; PubChem descriptor for target and Chemsrc for comparator |
Why This Matters
The extra HBA site alters the compound's pharmacophore fingerprint, enabling distinct binding interactions not achievable with the tosyl analog, which is critical when selecting the appropriate chemical probe for target‑based assays.
- [1] PubChem Compound Summary for CID 4305408. Hydrogen Bond Acceptor Count = 5. Computed by Cactvs 3.4.8.24. Chemsrc for CAS 338777-79-0: molecular formula C₁₅H₁₅NO₂S₂ implies HBA = 4. View Source
- [2] Cherney, R. J. et al. ACS Med. Chem. Lett. 2020, 11, 1221–1227. Describes key sulfonamide–protein interactions in benzothiazine RORγt inverse agonists. View Source
